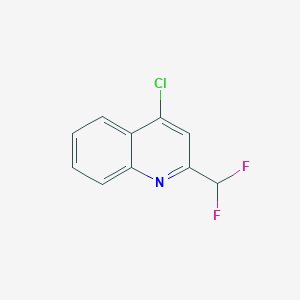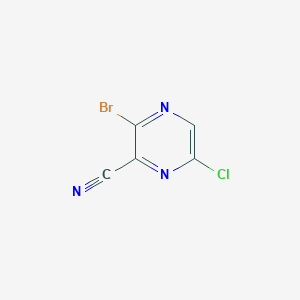
4-Chloro-2-(difluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(difluoromethyl)quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethyl)quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloroaniline with difluoromethyl ketone in the presence of a suitable catalyst can yield the desired product. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(difluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-(difluoromethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential antibacterial, antifungal, and antiviral activities.
Agrochemicals: It serves as an intermediate in the production of pesticides and herbicides.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and dyes.
Biological Research: It is employed in studies investigating the biological activity and mechanism of action of quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(difluoromethyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of fluorine atoms enhances the compound’s binding affinity and stability, contributing to its potent biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)quinoline
- 2,4-Difluoroquinoline
- 4-Chloroquinoline
Comparison
4-Chloro-2-(difluoromethyl)quinoline is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct physicochemical properties and biological activities Compared to 4-Chloro-2-(trifluoromethyl)quinoline, the difluoromethyl derivative may exhibit different reactivity and selectivity in chemical reactions
Propiedades
Fórmula molecular |
C10H6ClF2N |
|---|---|
Peso molecular |
213.61 g/mol |
Nombre IUPAC |
4-chloro-2-(difluoromethyl)quinoline |
InChI |
InChI=1S/C10H6ClF2N/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5,10H |
Clave InChI |
FDBNZUFFBGTABM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11887464.png)
![5,6-Dihydrobenzo[h]quinazoline hydrochloride](/img/structure/B11887468.png)


![Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate](/img/structure/B11887489.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B11887491.png)





